ethyl 4-(5-chloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-(5-chloro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H17ClN2O4 and its molecular weight is 324.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.0876847 g/mol and the complexity rating of the compound is 480. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
In a study by Hocková et al. (2003), derivatives of 2,4-diamino-6-hydroxypyrimidines were synthesized, including compounds similar to the one . These compounds showed marked inhibition of retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Synthesis of Thiazolopyrimidines
Sherif et al. (1993) explored the synthesis of thiazolopyrimidines using compounds like the one mentioned. They demonstrated the reactivity of ethyl 4-aryl-6-substituted-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates in creating complex thiazolopyrimidine structures (Sherif et al., 1993).
Antimicrobial Analysis
Tiwari et al. (2018) reported the synthesis of derivatives similar to the compound for antimicrobial analysis. They found that certain derivatives exhibited potent antibacterial and antifungal activities, comparable to standard drugs like miconazole (Tiwari et al., 2018).
Crystal Structure Analysis
Begum and Vasundhara (2009) described the synthesis and crystal structure analysis of reduced pyrimidine derivatives, which are structurally related to the compound of interest. This study provides insight into the molecular structure and properties of such compounds (Begum & Vasundhara, 2009).
Thermodynamic Properties
Klachko et al. (2020) studied the thermodynamic properties of esters, including compounds similar to the one mentioned. They analyzed combustion energies and enthalpies of formation, providing crucial data for understanding the physical and chemical characteristics of these compounds (Klachko et al., 2020).
Antioxidant and Radioprotective Activities
Mohan et al. (2014) synthesized a novel pyrimidine derivative and evaluated its in vitro antioxidant activity and in vivo radioprotection property. This study suggests potential applications of similar compounds in radioprotection and stress reduction (Mohan et al., 2014).
Antibacterial Agents
Balaji et al. (2013) reported the synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives with antibacterial activity. These compounds, related to the compound , were tested against various bacteria, showing moderate activity (Balaji et al., 2013).
Properties
IUPAC Name |
ethyl 4-(5-chloro-2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-4-22-14(19)12-8(2)17-15(20)18-13(12)10-7-9(16)5-6-11(10)21-3/h5-7,13H,4H2,1-3H3,(H2,17,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZPYLTRRMTEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)Cl)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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